Cas no 1892994-53-4 ((2-Bromo-6-(dimethylamino)phenyl)methanol)

(2-Bromo-6-(dimethylamino)phenyl)methanol is a brominated aromatic compound featuring a dimethylamino substituent and a hydroxymethyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, ligands, and fine chemicals. The presence of both electron-donating (dimethylamino) and electron-withdrawing (bromo) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydroxymethyl group further allows for derivatization into esters, ethers, or other functionalized derivatives. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers in medicinal chemistry and material science.
(2-Bromo-6-(dimethylamino)phenyl)methanol structure
1892994-53-4 structure
商品名:(2-Bromo-6-(dimethylamino)phenyl)methanol
CAS番号:1892994-53-4
MF:C9H12BrNO
メガワット:230.10168170929
CID:6275961
PubChem ID:117115778

(2-Bromo-6-(dimethylamino)phenyl)methanol 化学的及び物理的性質

名前と識別子

    • 1892994-53-4
    • [2-bromo-6-(dimethylamino)phenyl]methanol
    • EN300-3535259
    • (2-Bromo-6-(dimethylamino)phenyl)methanol
    • インチ: 1S/C9H12BrNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-5,12H,6H2,1-2H3
    • InChIKey: JHZNSJZKNGEQGV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1CO)N(C)C

計算された属性

  • せいみつぶんしりょう: 229.01023g/mol
  • どういたいしつりょう: 229.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 23.5Ų

(2-Bromo-6-(dimethylamino)phenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3535259-5.0g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95.0%
5.0g
$2525.0 2025-03-18
1PlusChem
1P028TDQ-50mg
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
50mg
$303.00 2024-06-17
1PlusChem
1P028TDQ-2.5g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
2.5g
$2172.00 2024-06-17
1PlusChem
1P028TDQ-5g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
5g
$3183.00 2024-06-17
Aaron
AR028TM2-500mg
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
500mg
$959.00 2025-02-17
Aaron
AR028TM2-2.5g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
2.5g
$2373.00 2023-12-15
Aaron
AR028TM2-5g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
5g
$3497.00 2023-12-15
Enamine
EN300-3535259-0.1g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95.0%
0.1g
$301.0 2025-03-18
Enamine
EN300-3535259-0.25g
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95.0%
0.25g
$431.0 2025-03-18
1PlusChem
1P028TDQ-250mg
[2-bromo-6-(dimethylamino)phenyl]methanol
1892994-53-4 95%
250mg
$595.00 2024-06-17

(2-Bromo-6-(dimethylamino)phenyl)methanol 関連文献

(2-Bromo-6-(dimethylamino)phenyl)methanolに関する追加情報

(2-Bromo-6-(dimethylamino)phenyl)methanol (CAS No. 1892994-53-4): An Emerging Compound in Medicinal Chemistry

(2-Bromo-6-(dimethylamino)phenyl)methanol (CAS No. 1892994-53-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by a brominated aromatic ring and a dimethylamino group, exhibits a range of biological activities that make it a promising candidate for further research and development.

The chemical structure of (2-Bromo-6-(dimethylamino)phenyl)methanol is composed of a phenyl ring substituted with a bromine atom at the 2-position and a dimethylamino group at the 6-position, with a hydroxymethyl group attached to the phenyl ring. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an intriguing subject for study in various areas of chemical and biological research.

Recent studies have highlighted the potential of (2-Bromo-6-(dimethylamino)phenyl)methanol in several therapeutic areas. One notable application is its use as an intermediate in the synthesis of more complex molecules with potential medicinal value. For instance, the bromine atom can be readily substituted in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups that can enhance the pharmacological properties of the final product.

In addition to its role as a synthetic intermediate, (2-Bromo-6-(dimethylamino)phenyl)methanol has shown promising activity in preliminary biological assays. Research has indicated that this compound may possess anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. The dimethylamino group is known to enhance the lipophilicity of molecules, potentially improving their ability to cross cell membranes and interact with intracellular targets.

Another area of interest is the potential use of (2-Bromo-6-(dimethylamino)phenyl)methanol in neuropharmacology. The presence of the dimethylamino group suggests that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies have shown that derivatives of this compound can modulate neurotransmitter levels, which could have implications for treating neurological disorders such as depression and Parkinson's disease.

The hydroxymethyl group in (2-Bromo-6-(dimethylamino)phenyl)methanol also plays a crucial role in its biological activity. This functional group can participate in hydrogen bonding interactions, which are important for binding to protein targets. Furthermore, the hydroxymethyl group can be easily modified through chemical reactions such as etherification or esterification, providing additional avenues for optimizing the pharmacological properties of the molecule.

In terms of safety and toxicity, preliminary data suggest that (2-Bromo-6-(dimethylamino)phenyl)methanol exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully evaluate its safety profile, especially in long-term use. These studies will be essential for advancing this compound from preclinical research to clinical trials.

The synthesis of (2-Bromo-6-(dimethylamino)phenyl)methanol involves several well-established chemical reactions. One common approach is to start with 2-bromophenol and perform a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group. Subsequent reduction of the resulting nitro compound yields the desired product. This synthetic route is scalable and can be adapted for large-scale production if needed.

In conclusion, (2-Bromo-6-(dimethylamino)phenyl)methanol (CAS No. 1892994-53-4) represents an exciting opportunity for researchers and pharmaceutical companies alike. Its unique chemical structure and diverse biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field of medicinal chemistry.

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